2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride
Overview
Description
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a sec-butylphenyl group at the 2-position, a methyl group at the 8-position, and a carbonyl chloride group at the 4-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Sec-butylphenyl Group: The sec-butylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with sec-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group at the 4-position to a carbonyl chloride group using thionyl chloride or oxalyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can undergo oxidation reactions to form quinoline N-oxides, while reduction reactions can convert the quinoline to tetrahydroquinoline derivatives.
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens in the presence of a Lewis acid catalyst.
Major Products
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Tetrahydroquinoline Derivatives: Formed from reduction reactions.
Nitrated, Sulfonated, and Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules used in various chemical industries.
Mechanism of Action
The mechanism of action of 2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The quinoline core can intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylquinoline-4-carbonyl chloride
- 2-(4-Tert-butylphenyl)-8-methylquinoline-4-carbonyl chloride
- 2-(4-Isopropylphenyl)-8-methylquinoline-4-carbonyl chloride
Uniqueness
2-(4-Sec-butylphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to the presence of the sec-butylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(4-butan-2-ylphenyl)-8-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO/c1-4-13(2)15-8-10-16(11-9-15)19-12-18(21(22)24)17-7-5-6-14(3)20(17)23-19/h5-13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWSJBFEBCCYIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C2=NC3=C(C=CC=C3C(=C2)C(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164115 | |
Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-29-4 | |
Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Methyl-2-[4-(1-methylpropyl)phenyl]-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301164115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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